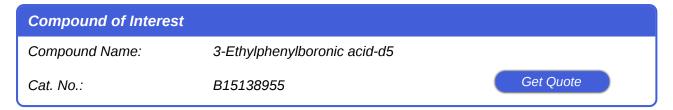




An In-depth Technical Guide to 3-Ethylphenylboronic acid-d5

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-Ethylphenylboronic acid-d5**, a deuterated analog of 3-Ethylphenylboronic acid. This isotopically labeled compound is of significant interest in pharmaceutical research and organic synthesis, primarily for its role in pharmacokinetic studies and as a versatile building block in cross-coupling reactions.

Core Chemical Properties

3-Ethylphenylboronic acid-d5 is a stable, isotopically labeled organic compound where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution is crucial for its applications in mass spectrometry-based quantitative analysis.

Table 1: General Chemical Identifiers



Property	Value	Reference
Chemical Name	(3-(ethyl- d5)phenyl)boronic acid	[1]
Synonyms	B-(3-Ethylphenyl)-Boronic acid-d5	[2]
CAS Number	2241866-92-0	[2][3]
Molecular Formula	C ₈ H ₆ D ₅ BO ₂	[2]

| Molecular Weight | 155.01 g/mol |[2] |

Table 2: Physicochemical and Computed Properties

Property	Value	Reference
Appearance	Typically exists as a solid at room temperature	[3]
Solubility	Soluble in organic solvents such as DMSO	[3][4]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	2	[3]
Complexity	117	[3]

| Heavy Atom Count | 11 |[3] |

Table 3: Storage and Stability



Condition	Duration	Reference
Powder (-20°C)	3 years	[3]
Powder (4°C)	2 years	[3]
In Solvent (-80°C)	6 months	[3]
In Solvent (-20°C)	1 month	[3]

| Shipping | Stable at ambient temperature for several days |[3] |

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A representative protocol, adapted from the synthesis of similar deuterated phenylboronic acids, is provided below.[5]

2.1. Representative Synthesis Protocol

This protocol describes a general method for preparing aryl boronic acids from an aryl halide via a lithium-halogen exchange followed by reaction with a borate ester.

Objective: To synthesize **3-Ethylphenylboronic acid-d5** from 1-bromo-3-(ethyl-d5)benzene.

Reagents and Materials:

- 1-bromo-3-(ethyl-d5)benzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes)
- · Triethyl borate
- 1N Hydrochloric acid (HCl)
- Ethyl acetate

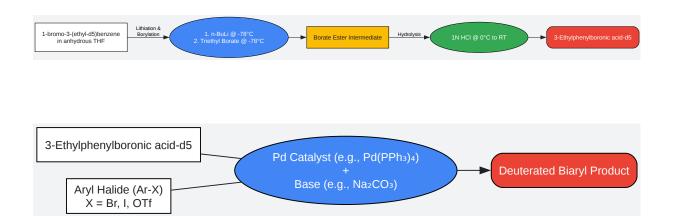


- Magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Methodology:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is set up under an inert atmosphere (Argon or Nitrogen).
- Initial Reaction: Dissolve 1-bromo-3-(ethyl-d5)benzene in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.5 equivalents) to the stirred solution via the dropping funnel, ensuring the internal temperature remains at -78°C. Stir the mixture at this temperature for 1 hour.
- Borylation: Slowly add triethyl borate (2.0 equivalents) to the reaction mixture. The temperature should be maintained at -78°C during the addition.
- Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
- Quenching and Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly add 1N HCl to quench the reaction. Stir the resulting mixture for 1 hour at room temperature to hydrolyze the borate ester.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **3-Ethylphenylboronic acid-d5** can be purified by recrystallization or silica gel column chromatography to obtain a pale yellow or white solid.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylphenylboronic acid-d5]. BenchChem, [2025]. [Online PDF]. Available at:
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